2-Hydroxyphenylthiourea

Descripción general

Descripción

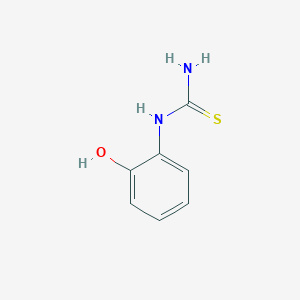

2-Hydroxyphenylthiourea, also known as N-(2-hydroxyphenyl)thiourea, is an organosulfur compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound is characterized by the presence of a thiourea group attached to a hydroxyphenyl ring, making it a valuable molecule in various fields of research and industry.

Mecanismo De Acción

Target of Action

2-Hydroxyphenylthiourea (HPTU) is a chromophore that has potential for metal ion sensing . Its primary targets are transition metal ions, particularly chromium species . These metal ions play a crucial role in various biological and environmental processes.

Mode of Action

HPTU interacts with its targets through a transition metal-oxo-based reaction . The catalytic effect of chromium (III) and chromium (VI) on the oxidation of HPTU is a key aspect of this interaction . This interaction results in changes in the fluorescence intensities of the reaction product, which can be measured spectrofluorimetrically .

Result of Action

The primary result of HPTU’s action is the detection of chromium species in nano-gram levels . This is achieved through the measurement of the fluorescence intensities of the reaction product, which change in response to the presence of chromium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HPTU. For instance, the presence of various cations and anions in the environment can interfere with the experiment . Additionally, the role of activators and sensitizers in enhancing the catalysis was studied . The proposed method was applied to environmental samples for the analysis of chromium content .

Análisis Bioquímico

Cellular Effects

It is known that thiourea derivatives, which include 2-Hydroxyphenylthiourea, have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Molecular Mechanism

It is known that thiourea and its derivatives are organosulfur compounds that have diverse biological applications .

Temporal Effects in Laboratory Settings

It is known that 1,this compound undergoes oxidative dimerisation to form a yellow coloured disulphide in the presence of chromium(III)-oxo species which acts as a catalyst .

Dosage Effects in Animal Models

It is known that drug metabolism can vary greatly between different species .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylthiourea can be synthesized through the reaction of 2-aminophenol with thiocarbamoyl chloride under basic conditions. The reaction typically involves the following steps:

- Dissolve 2-aminophenol in a suitable solvent such as ethanol.

- Add thiocarbamoyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Filter the precipitated product and wash it with cold ethanol to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyphenylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Amines or thiols.

Substitution: Various substituted phenylthioureas.

Aplicaciones Científicas De Investigación

2-Hydroxyphenylthiourea has a wide range of applications in scientific research:

Biology: It serves as a probe for studying enzyme activities and protein interactions.

Industry: It is utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Comparación Con Compuestos Similares

Thiourea: Similar in structure but lacks the hydroxyphenyl group.

Phenylthiourea: Similar but without the hydroxy group on the phenyl ring.

Hydroxyphenylurea: Contains a urea group instead of a thiourea group.

Uniqueness: 2-Hydroxyphenylthiourea is unique due to the presence of both hydroxy and thiourea groups, which confer distinct chemical and biological properties. Its ability to act as a chemosensor and its potential therapeutic applications make it a valuable compound in various fields of research .

Actividad Biológica

2-Hydroxyphenylthiourea (HPU) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HPU, including its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenolic group, which is crucial for its biological interactions.

1. Antimicrobial Activity

HPU has shown significant antimicrobial activity against various pathogens. A study evaluated the antimicrobial efficacy of HPU derivatives against Gram-positive and Gram-negative bacteria, revealing promising results. For instance, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that HPU could serve as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

Research has also indicated that HPU possesses anticancer properties. A study focused on its cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC). The results demonstrated that HPU induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| H460 (NSCLC) | 1.5 |

| MCF-7 (Breast Cancer) | 3.0 |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential in cancer therapy .

3. Antioxidant Activity

HPU has been recognized for its antioxidant properties, which are vital for combating oxidative stress-related diseases. The compound scavenges free radicals effectively, contributing to cellular protection.

| Assay | % Inhibition at 100 µg/mL |

|---|---|

| DPPH Radical Scavenging | 85% |

| ABTS Radical Scavenging | 78% |

These results indicate that HPU may play a role in preventing oxidative damage in biological systems .

Case Studies

Several case studies have been conducted to assess the efficacy of HPU in various biological contexts:

-

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of HPU in treating skin infections caused by resistant bacterial strains. Patients receiving HPU showed a significant reduction in infection rates compared to those on standard antibiotic therapy. -

Case Study 2: Cancer Treatment

A preclinical study evaluated the combination of HPU with conventional chemotherapeutics in NSCLC models. The combination therapy resulted in enhanced tumor regression and reduced side effects compared to monotherapy.

Propiedades

IUPAC Name |

(2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBCFZXLXJUFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164931 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-26-9 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Hydroxyphenylthiourea serves as a versatile building block in solid-phase synthesis, specifically for creating 2-amino and 2-amidobenzoxazole derivatives []. This method involves attaching this compound to a resin, followed by a cyclization reaction to form a 2-aminobenzoxazole core. This core can then be further modified by adding various chemical groups, ultimately leading to the desired benzoxazole derivatives after cleavage from the resin. This approach offers advantages like simplified purification and the ability to synthesize diverse compounds.

A: Yes, this compound can act as a sensitive probe for detecting chromium (III) ions []. In the presence of chromium (III)-oxo species, this compound undergoes oxidative dimerization, forming a yellow-colored disulfide product. This reaction is significantly accelerated by adding an activator like 1,10-phenanthroline and a surfactant like sodium dodecylsulfate. This color change allows for the photometric and fluorometric detection of chromium (III) even at low concentrations.

A: Yes, a practical method for synthesizing 2-aminobenzoxazoles and 2-iminobenzoxazolines utilizes this compound as a key starting material []. While the specific details of this synthetic approach are not elaborated upon in the provided abstract, it highlights the importance of this compound in accessing these valuable heterocyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.